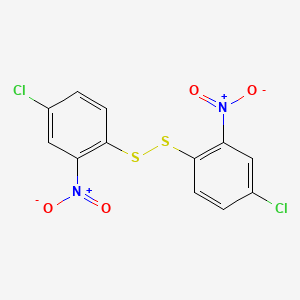

Disulfide, bis(4-chloro-2-nitrophenyl)

Description

The exact mass of the compound Disulfide, bis(4-chloro-2-nitrophenyl) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6334. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disulfide, bis(4-chloro-2-nitrophenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfide, bis(4-chloro-2-nitrophenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESADCWXGJLRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062135 | |

| Record name | Disulfide, bis(4-chloro-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-66-0 | |

| Record name | Bis(4-chloro-2-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chloro-2-nitrophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-chloro-2-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-chloro-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chloro-2-nitrophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-CHLORO-2-NITROPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFB103UM4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of bis(4-chloro-2-nitrophenyl) disulfide

An In-depth Technical Guide to the Synthesis of Bis(4-chloro-2-nitrophenyl) disulfide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the , a symmetrical disulfide of significant interest in organic synthesis and drug development. The document delineates the core chemical principles, detailed experimental protocols, mechanistic insights, and critical safety considerations associated with its preparation. Addressed to researchers, chemists, and professionals in the pharmaceutical and chemical industries, this guide emphasizes a robust and reproducible synthetic strategy, grounded in established chemical literature. We will explore the conversion of an activated aryl chloride to the target disulfide via a sodium disulfide intermediate, a powerful and effective method for this class of compounds.

Introduction and Strategic Overview

Bis(4-chloro-2-nitrophenyl) disulfide is a valuable chemical intermediate characterized by a disulfide linkage flanked by two identical 4-chloro-2-nitrophenyl groups. The presence of electron-withdrawing chloro and nitro substituents on the aromatic rings significantly influences the compound's reactivity and electrochemical properties. Disulfide bonds are pivotal in various fields, from protein folding to materials science and drug delivery systems.[1][2][3] The synthesis of specific aromatic disulfides like the title compound is often a key step in the construction of more complex molecular architectures.

The primary synthetic strategy discussed herein involves a two-step, one-pot reaction sequence starting from 1,4-dichloro-2-nitrobenzene. This approach is predicated on two fundamental organic transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position of 1,4-dichloro-2-nitrobenzene is activated towards nucleophilic attack by the ortho-nitro group. This allows for its displacement by a sulfur nucleophile.

-

Disulfide Bond Formation: Utilizing sodium disulfide (Na₂S₂) as the sulfur source allows for the direct formation of the S-S bond, linking two aromatic units in a single, efficient process.

This method is advantageous due to the accessibility of starting materials and the relative simplicity of the procedure, which is adapted from well-established protocols for analogous nitroaromatic disulfides.[4][5]

Physicochemical & Quantitative Data

A thorough understanding of the physical and chemical properties of the target compound is essential for its successful synthesis, purification, and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆Cl₂N₂O₄S₂ | [6] |

| Molecular Weight | 377.2 g/mol | [6] |

| CAS Number | 2050-66-0 | [6][7] |

| Appearance | Light yellow to brown powder/crystals | [7][8] |

| Melting Point | 214.0 to 218.0 °C | [7] |

| Purity (Typical) | >98.0% (HPLC) | [7][8] |

| Synonyms | 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide | [7] |

Mechanistic Considerations

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction is the electronic activation of the aryl halide.

-

Formation of the Nucleophile: Sodium sulfide (Na₂S) reacts with elemental sulfur (S) in an alcoholic solvent to generate sodium disulfide (Na₂S₂), a potent sulfur nucleophile.

-

Activation of the Substrate: In 1,4-dichloro-2-nitrobenzene, the strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring overall but powerfully activates the positions ortho and para to it for nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The disulfide anion (⁻S-S⁻) attacks the carbon atom bearing the C1 chlorine (para to the nitro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The complex collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the ring. This process occurs twice to form the symmetrical disulfide.

Caption: SNAr mechanism for disulfide synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of nitrophenyl disulfides and should be performed by trained personnel in a well-ventilated fume hood.[4][5]

Reagents and Equipment

-

Reagents: 1,4-Dichloro-2-nitrobenzene, Crystalline Sodium Sulfide (Na₂S·9H₂O), Elemental Sulfur (powder), 95% Ethanol, Deionized Water.

-

Equipment: 3-neck round-bottomed flask, reflux condenser, mechanical stirrer, heating mantle, dropping funnel, Buchner funnel, filtration apparatus, standard laboratory glassware.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Procedure

-

Preparation of Sodium Disulfide Solution: In a 1 L three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 72 g (0.3 moles) of sodium sulfide nonahydrate in 300 mL of 95% ethanol by heating on a steam bath or with a heating mantle. Once dissolved, add 9.6 g (0.3 gram-atoms) of finely powdered sulfur. Continue heating and stirring until all the sulfur dissolves, yielding a dark, brownish-red solution of sodium disulfide.

-

Reaction: In a separate beaker, dissolve 76.8 g (0.4 moles) of 1,4-dichloro-2-nitrobenzene in 150 mL of 95% ethanol, warming if necessary. Carefully add this solution through a dropping funnel to the hot sodium disulfide solution in the reaction flask. The reaction can be exothermic, so the initial addition should be controlled.

-

Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux. Maintain the reflux with stirring for 2-3 hours. The product will begin to precipitate from the solution.

-

Isolation and Washing: After the reflux period, allow the mixture to cool to room temperature. Filter the solid precipitate using a Buchner funnel under suction. Transfer the collected solid (a mixture of the product and sodium chloride) to a beaker and stir thoroughly with approximately 400 mL of water to dissolve the inorganic salt.

-

Final Purification: Filter the suspension again by suction. Wash the crystalline product on the filter with a small amount of 95% ethanol to remove any unreacted starting material.

-

Drying: Allow the product to air-dry on the filter paper or dry in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Analytical Characterization

To ensure the identity and purity of the synthesized bis(4-chloro-2-nitrophenyl) disulfide, the following analytical techniques are recommended:

-

Melting Point (MP) Determination: A sharp melting point within the expected range (214-218 °C) is a primary indicator of purity.[7]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess purity, with the product appearing as a single major peak. A suitable method would use an acetonitrile/water mobile phase.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern consistent with the trisubstituted benzene rings.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (377.2 g/mol ).[6]

Safety, Handling, and Waste Disposal

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ventilation: All steps of the procedure must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Hazard Profile of Reagents:

-

1,4-Dichloro-2-nitrobenzene: Toxic and an irritant. Handle with care.

-

Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

-

Nitroaromatic Compounds: The product and related compounds are toxic if swallowed, inhaled, or in contact with skin and may cause damage to organs through prolonged exposure. They can also be associated with methemoglobinemia.

-

-

Reaction Hazards: The initial reaction can be exothermic and must be controlled.[4] Nitro compounds can decompose violently at high temperatures or under confinement.[11][12]

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. Avoid releasing materials into drains or the environment.[7]

Conclusion

The can be reliably achieved through the nucleophilic aromatic substitution of 1,4-dichloro-2-nitrobenzene with sodium disulfide. This guide provides a comprehensive and technically grounded protocol, from mechanistic understanding to practical execution and safety management. The described methodology is robust, scalable, and relies on readily available reagents, making it a valuable procedure for synthetic chemists in both academic and industrial settings. Rigorous adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

- Grycova, L., Dvorak, Z., & Ciganek, M. (2007). Thiol-disulfide exchange: A pivotal role in biology. Biomedical Papers, 151(1), 21-33. (Note: While this is a general reference, it establishes the importance of the disulfide bond discussed in the introduction).

- Kirihara, M., et al. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289.

- A facile oxidation of thiols to disulfides catalyzed by CoSalen. (2010).

-

Chemistry LibreTexts. (2020). 10.12: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

- Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. (2013). RSC Advances, 3(45), 22978-22984.

- Redox-Click Chemistry for Disulfide Formation

- Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard.

- Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. (2011). The Journal of Organic Chemistry, 76(9), 3361-3367.

- The role of thiols and disulfides in protein chemical and physical stability. (2012). Pharmaceutical Research, 29(7), 1859-1873.

-

SIELC Technologies. (2018). Disulfide, bis(4-chloro-2-nitrophenyl). Retrieved from [Link]

- Aldrich. (2024). Safety Data Sheet for 1,4-Dichloro-2-nitrobenzene. Sigma-Aldrich.

- Pradhan, N. C., & Sharma, M. M. (1992). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. Industrial & Engineering Chemistry Research, 31(7), 1606-1609.

-

Pradhan, N. C., & Sharma, M. M. (1992). Reactions of nitrochlorobenzenes with sodium sulfide: change in selectivity with phase-transfer catalysts. Indian Academy of Sciences. Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved from [Link]

- Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. (2008).

-

Wikipedia. (n.d.). Zinin reaction. Retrieved from [Link]

-

GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

- NIOSH. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Centers for Disease Control and Prevention.

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

-

ACS Publications. (2021). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

Sources

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Bis(4-chloro-2-nitrophenyl) disulfide | C12H6Cl2N2O4S2 | CID 74907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(4-chloro-2-nitrophenyl) Disulfide | 2050-66-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Bis(4-chloro-2-nitrophenyl) Disulfide | 2050-66-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Disulfide, bis(4-chloro-2-nitrophenyl) | SIELC Technologies [sielc.com]

- 10. agilent.com [agilent.com]

- 11. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Putative Mechanism of Action of Bis(4-chloro-2-nitrophenyl) disulfide

Foreword for the Research Community

To our colleagues in researcher, science, and drug development, this document serves as a comprehensive technical guide into the presumptive mechanism of action of bis(4-chloro-2-nitrophenyl) disulfide. While direct experimental validation for this specific compound remains to be fully elucidated in publicly accessible literature, this guide synthesizes established biochemical principles and analogous compound activities to present a robust, scientifically grounded hypothesis. Our aim is to provide a foundational resource that not only explains the likely biological impact of this molecule but also inspires and informs future experimental design to further investigate its therapeutic potential. We will delve into the chemical rationale for its reactivity, its probable primary cellular target, and the downstream consequences of this interaction, thereby offering a detailed roadmap for researchers in this field.

Introduction to Bis(4-chloro-2-nitrophenyl) disulfide: A Chemically Primed Biological Modulator

Bis(4-chloro-2-nitrophenyl) disulfide is an aromatic disulfide compound characterized by two 4-chloro-2-nitrophenyl groups linked by a disulfide bond (-S-S-). The unique chemical architecture of this molecule, particularly the presence of electron-withdrawing chloro and nitro substituents on the phenyl rings, is predicted to significantly influence its biological activity. These groups are known to activate the disulfide bond, rendering it more susceptible to nucleophilic attack by thiol groups present in biological systems, most notably the cysteine residues within proteins. This inherent reactivity forms the basis of its proposed mechanism of action.

Table 1: Physicochemical Properties of Bis(4-chloro-2-nitrophenyl) disulfide

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₂N₂O₄S₂ | PubChem CID: 74907 |

| Molecular Weight | 377.2 g/mol | PubChem CID: 74907 |

| Structure | Two 4-chloro-2-nitrophenyl rings linked by a disulfide bond | PubChem CID: 74907 |

| Key Feature | Electron-withdrawing groups activating the disulfide bond | General Chemical Principles |

The Central Hypothesis: Targeting Protein Disulfide Isomerase (PDI)

The primary molecular target for bis(4-chloro-2-nitrophenyl) disulfide is hypothesized to be Protein Disulfide Isomerase (PDI) . PDI is a crucial chaperone enzyme residing in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1] Its activity is essential for maintaining cellular proteostasis. PDI possesses two highly conserved thioredoxin-like active sites, each containing a CXXC motif with two reactive cysteine residues. These cysteines are critical for the catalytic activity of PDI.[1]

The proposed mechanism of action posits that bis(4-chloro-2-nitrophenyl) disulfide acts as an irreversible inhibitor of PDI. This inhibition is thought to occur through a thiol-disulfide exchange reaction between the activated disulfide bond of the compound and the catalytic cysteine residues of PDI.

The Chemistry of Inhibition: A Tale of Thiol-Disulfide Exchange

The core of the proposed mechanism lies in the chemical reactivity of the disulfide bond in bis(4-chloro-2-nitrophenyl) disulfide. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups on the aromatic rings pulls electron density away from the sulfur atoms of the disulfide bond. This polarization makes the sulfur atoms more electrophilic and thus more susceptible to attack by a nucleophile, such as the thiolate anion (S⁻) of a cysteine residue.

The catalytic cycle of PDI involves its active site cysteines cycling between a reduced dithiol state and an oxidized disulfide state. In their reduced, thiolate form, these cysteines are potent nucleophiles. The proposed reaction cascade is as follows:

-

Nucleophilic Attack: A reactive cysteine thiolate in the active site of PDI attacks one of the sulfur atoms of bis(4-chloro-2-nitrophenyl) disulfide.

-

Formation of a Mixed Disulfide: This attack results in the cleavage of the disulfide bond in the inhibitor and the formation of a mixed disulfide between the PDI cysteine residue and a 4-chloro-2-nitrophenylthiol moiety. The other half of the inhibitor is released as 4-chloro-2-nitrothiophenol.

-

Irreversible Inhibition: The formation of this stable, mixed disulfide effectively blocks the active site of PDI, rendering it incapable of participating in its normal protein folding activities. This covalent modification is considered irreversible under physiological conditions.

Cellular Ramifications of PDI Inhibition: Induction of the Unfolded Protein Response (UPR)

The inhibition of PDI by bis(4-chloro-2-nitrophenyl) disulfide is predicted to have profound consequences for cellular function, primarily through the disruption of protein folding in the endoplasmic reticulum. The accumulation of misfolded and unfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR) .[2]

The UPR is a complex signaling network that aims to restore ER homeostasis. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to cell death. The UPR is initiated by three main ER-resident transmembrane sensors:

-

IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein load on the ER. It also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.

The sustained activation of the UPR, particularly the PERK-ATF4-CHOP and IRE1-JNK pathways, is a key mechanism by which ER stress can lead to apoptosis.

Experimental Workflows for Validating the Mechanism of Action

To experimentally validate the proposed mechanism of action of bis(4-chloro-2-nitrophenyl) disulfide, a series of biochemical and cell-based assays are required. The following outlines key experimental protocols.

In Vitro PDI Inhibition Assay

Objective: To determine if bis(4-chloro-2-nitrophenyl) disulfide directly inhibits the enzymatic activity of PDI.

Methodology: Insulin Turbidity Assay

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be monitored as an increase in turbidity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human PDI.

-

Prepare a stock solution of insulin in a suitable buffer.

-

Prepare a stock solution of dithiothreitol (DTT) as a reducing agent.

-

Prepare various concentrations of bis(4-chloro-2-nitrophenyl) disulfide in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add PDI, DTT, and the test compound at various concentrations.

-

Incubate for a predetermined time to allow for potential inhibition.

-

Initiate the reaction by adding the insulin solution.

-

Monitor the increase in absorbance at 650 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial rate of insulin reduction for each concentration of the inhibitor.

-

Plot the percentage of PDI activity versus the inhibitor concentration to determine the IC₅₀ value.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of bis(4-chloro-2-nitrophenyl) disulfide with PDI in a cellular context.

Methodology:

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Treat cultured cells with either vehicle control or bis(4-chloro-2-nitrophenyl) disulfide.

-

-

Thermal Denaturation:

-

Harvest the cells and lyse them.

-

Aliquot the cell lysates and heat them to a range of temperatures.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble PDI remaining at each temperature by Western blotting.

-

-

Data Analysis:

-

Compare the melting curves of PDI in the presence and absence of the compound. A shift in the melting curve indicates direct binding.

-

Western Blot Analysis of UPR Markers

Objective: To assess the activation of the UPR in cells treated with bis(4-chloro-2-nitrophenyl) disulfide.

Methodology:

Protocol:

-

Cell Treatment:

-

Treat cultured cells with various concentrations of bis(4-chloro-2-nitrophenyl) disulfide for different time points.

-

-

Protein Extraction:

-

Lyse the cells and quantify the total protein concentration.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key UPR markers, such as:

-

Phospho-PERK

-

ATF4

-

CHOP

-

Phospho-IRE1

-

XBP1s

-

GRP78/BiP

-

-

Use an appropriate loading control (e.g., β-actin or GAPDH) for normalization.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative changes in the expression of UPR markers.

-

Conclusion and Future Directions

The chemical structure of bis(4-chloro-2-nitrophenyl) disulfide strongly suggests a mechanism of action centered on the irreversible inhibition of Protein Disulfide Isomerase through thiol-disulfide exchange. This inhibition is predicted to disrupt ER proteostasis, leading to the activation of the Unfolded Protein Response and, under sustained conditions, apoptosis. This proposed mechanism provides a solid foundation for the rational design of experiments to further investigate the therapeutic potential of this and related compounds.

Future research should focus on:

-

Direct Experimental Validation: Performing the outlined in vitro and cellular assays to definitively confirm PDI as the primary target.

-

Proteomic Profiling: Utilizing unbiased proteomic approaches to identify the full spectrum of cellular proteins that interact with bis(4-chloro-2-nitrophenyl) disulfide.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how modifications to the aromatic ring substituents affect its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of bis(4-chloro-2-nitrophenyl) disulfide in relevant disease models, such as cancers known to be sensitive to ER stress.

By systematically addressing these research avenues, the scientific community can fully elucidate the mechanism of action of bis(4-chloro-2-nitrophenyl) disulfide and unlock its potential as a novel therapeutic agent.

References

-

PubChem. Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. [Link]

- Appenzeller-Herzog, C., & Ellgaard, L. (2008). The human PDI family: versatility packed into a single fold. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(4), 535-548.

- Braakman, I., & Bulleid, N. J. (2011). Protein folding and modification in the mammalian endoplasmic reticulum. Annual review of biochemistry, 80, 71-99.

- Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature reviews Molecular cell biology, 13(2), 89-102.

- Ron, D., & Walter, P. (2007). Signal integration in the endoplasmic reticulum unfolded protein response. Nature reviews Molecular cell biology, 8(7), 519-529.

- Schröder, M., & Kaufman, R. J. (2005). The unfolded protein response. Cold Spring Harbor perspectives in biology, 2005(1), a012123.

- Xu, S., Sankar, S., & Neamati, N. (2014). Protein disulfide isomerase: a promising target for cancer therapy. Drug discovery today, 19(3), 222-240.

- Jaroniec, C. P., & MacPhee, C. E. (2010). Protein folding and aggregation: new technologies and new findings. Current opinion in structural biology, 20(1), 1-4.

- Walter, P., & Ron, D. (2011).

Sources

A Comprehensive Technical Guide to the Chemical Properties and Applications of Bis(4-chloro-2-nitrophenyl) Disulfide

Abstract: This document provides an in-depth technical examination of bis(4-chloro-2-nitrophenyl) disulfide, a symmetrical aromatic disulfide of significant interest in synthetic chemistry and potentially in the field of drug development. This guide delineates its core physicochemical properties, characteristic reactivity, and established analytical methodologies. We will explore its synthesis, the mechanistic principles governing its chemical behavior, and its role as a versatile chemical intermediate. The discussion is tailored for researchers, chemists, and professionals in drug discovery, providing both foundational knowledge and field-proven insights into the handling, analysis, and application of this compound.

Introduction and Molecular Overview

Disulfide bonds (-S-S-) are a critical functional group in chemistry and biology, most notably providing structural stability to proteins through cysteine-cysteine crosslinks.[1] In synthetic chemistry, aromatic disulfides serve as important reagents and building blocks. Bis(4-chloro-2-nitrophenyl) disulfide, belonging to this class, is a molecule whose reactivity is modulated by the electronic properties of its substituents. The presence of electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl rings renders the sulfur atoms of the disulfide bond highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate for the synthesis of more complex sulfur-containing molecules and a subject of interest for potential biological applications. This guide aims to consolidate the known chemical properties and provide a practical framework for its use in a research and development setting.

Chemical Structure

The structure of bis(4-chloro-2-nitrophenyl) disulfide consists of two 4-chloro-2-nitrophenyl groups linked by a disulfide bridge.

Caption: 2D Structure of bis(4-chloro-2-nitrophenyl) disulfide.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its handling, application, and analysis. The data for bis(4-chloro-2-nitrophenyl) disulfide are summarized below.

Core Properties and Identifiers

This table consolidates the key identifiers and physical properties of the compound.[2][3]

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene | [2] |

| Synonyms | 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide; Bis(2-nitro-4-chlorophenyl) disulfide | [3] |

| CAS Number | 2050-66-0 | [2] |

| Molecular Formula | C₁₂H₆Cl₂N₂O₄S₂ | [2] |

| Molecular Weight | 377.21 g/mol | [3] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 214.0 to 218.0 °C | [3] |

| Purity (Typical) | >98.0% (HPLC) | [3] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) | [3] |

Predicted Spectroscopic Data

While specific spectral data is not widely published, the expected NMR signals can be predicted based on the molecular structure. These predictions are invaluable for identity confirmation in a laboratory setting.

-

¹H NMR (in CDCl₃, predicted): The molecule is symmetrical, so only three aromatic signals are expected.

-

~8.2-8.4 ppm (d, 2H): Proton ortho to the nitro group and adjacent to the disulfide linkage.

-

~7.6-7.8 ppm (dd, 2H): Proton ortho to the chloro group.

-

~7.5-7.7 ppm (d, 2H): Proton meta to the nitro group.

-

-

¹³C NMR (in CDCl₃, predicted): Six distinct signals for the aromatic carbons are expected.

-

~148-150 ppm: Carbon bearing the nitro group.

-

~138-140 ppm: Carbon bearing the disulfide linkage.

-

~135-137 ppm: Carbon bearing the chloro group.

-

~128-132 ppm: Remaining three aromatic CH carbons.

-

Expertise Note: The exact chemical shifts can vary based on the solvent and instrument used. The electron-withdrawing nature of the nitro and chloro groups will generally shift the signals of nearby protons and carbons downfield (to higher ppm values).

Synthesis and Chemical Reactivity

Synthesis Pathway

Symmetrical aromatic disulfides are commonly synthesized by the reaction of a corresponding aryl halide with a disulfide source. For bis(4-chloro-2-nitrophenyl) disulfide, a plausible and field-proven method involves the reaction of 1,4-dichloro-2-nitrobenzene with sodium disulfide. This method is an adaptation of a well-established procedure for a structurally similar compound, di-o-nitrophenyl disulfide.[4]

Causality: The reaction proceeds via nucleophilic aromatic substitution. The nitro group in the ortho position strongly activates the chlorine atom at the 1-position towards substitution by the disulfide anion (S₂²⁻). The disulfide anion itself is generated in situ from sodium sulfide and elemental sulfur.

Caption: General workflow for the synthesis of bis(4-chloro-2-nitrophenyl) disulfide.

Core Reactivity: The Disulfide Exchange

The central feature of this molecule's reactivity is the disulfide bond. It is an electrophilic center that readily participates in thiol-disulfide exchange reactions.[5] This is a dynamic covalent reaction where a nucleophilic thiolate anion attacks one of the sulfur atoms, cleaving the S-S bond and forming a new disulfide.

Mechanism:

-

Thiolate Formation: A thiol (R'-SH) in a basic or neutral solution exists in equilibrium with its more nucleophilic thiolate form (R'-S⁻).

-

Nucleophilic Attack: The thiolate attacks one of the sulfur atoms of the bis(4-chloro-2-nitrophenyl) disulfide. The electron-withdrawing groups on the aromatic rings make these sulfur atoms particularly electron-deficient and thus excellent electrophiles.

-

Formation of Intermediate & Product: A new, unsymmetrical disulfide is formed, releasing a 4-chloro-2-nitrobenzenethiolate anion. This anion then gets protonated by the solvent.

This reactivity is the basis for its use as a synthetic building block. For instance, it can react with bis(4-chlorophenyl)disulfide in a metathesis reaction to form non-symmetrical heterodimers. The rate and equilibrium of this exchange are influenced by factors like pH, solvent, and the electronic nature of the participating aromatic groups.[5][6]

Applications in Research and Drug Development

While specific drug candidates based on this exact molecule are not prominent in the literature, its properties suggest several key areas of application for researchers.

-

Synthetic Intermediate: Its primary role is as a chemical building block.[7] The disulfide bond can be cleaved reductively to yield 4-chloro-2-nitrothiophenol, a useful precursor for synthesizing other sulfur-containing compounds. Alternatively, as discussed, it can undergo disulfide exchange to create complex, unsymmetrical disulfides.

-

Reagent in Protein Chemistry: Aromatic disulfides, especially those with nitro groups (like Ellman's reagent), are used to quantify free thiol groups in proteins. While not its primary use, bis(4-chloro-2-nitrophenyl) disulfide could potentially be adapted for such assays.

-

Scaffold for Bioactive Molecules: The disulfide linkage is a known pharmacophore in some antibacterial and anticancer agents.[8][9] Studies on related nitrophenyl disulfides have shown that the disulfide bond is crucial for their bioactivity, which is often lost if replaced by a single sulfide bridge.[8] Researchers can use this molecule as a starting scaffold, modifying the aromatic rings to tune properties like solubility, cell permeability, and target affinity. Disulfide-rich cyclic peptides are also a major area of drug discovery due to their high stability.[10]

Analytical Methodologies

Ensuring the purity and identity of bis(4-chloro-2-nitrophenyl) disulfide is critical for reproducible research. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[3]

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol provides a self-validating system for assessing the purity of the compound, based on established methods for similar aromatic molecules.

Objective: To separate and quantify bis(4-chloro-2-nitrophenyl) disulfide from potential impurities.

Instrumentation and Reagents:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% Phosphoric Acid.

-

Sample Diluent: Acetonitrile/Water (50:50 v/v).

Step-by-Step Protocol:

-

System Preparation: Equilibrate the HPLC system and C18 column with a mobile phase composition of 50% A and 50% B.

-

Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the reference standard in the sample diluent. Prepare a working standard of ~50 µg/mL by dilution.

-

Sample Preparation: Prepare a sample solution of similar concentration to the working standard. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or scan with PDA to find λₘₐₓ).

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-22 min: Hold at 50% B (re-equilibration).

-

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Trustworthiness Note: The use of phosphoric acid in the mobile phase ensures sharp peak shapes by protonating any free silanol groups on the column packing. For Mass Spectrometry (MS) compatible applications, phosphoric acid must be replaced with a volatile acid like formic acid.

Safety and Handling

Proper handling is essential due to the compound's hazardous properties. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2][3]

| Pictogram | GHS Code | Hazard Statement |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H410 | Very toxic to aquatic life with long lasting effects. |

Precautionary Statements:

-

P273: Avoid release to the environment.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide is a well-defined chemical entity with a rich and predictable reactivity profile centered on its electrophilic disulfide bond. While its primary utility lies in synthetic chemistry as a versatile building block, the known bioactivity of related organosulfur compounds suggests a latent potential for its use as a scaffold in drug discovery programs. The protocols and data presented in this guide provide a solid, trustworthy foundation for scientists and researchers to safely handle, analyze, and creatively employ this compound in their work, fostering further innovation in both chemical synthesis and pharmaceutical research.

References

-

Rowland, S. (2013). Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. PubChem. Retrieved from [Link]

-

Lees, W. J., & Whitesides, G. M. (1993). Effects of Aromatic Thiols on Thiol−Disulfide Interchange Reactions That Occur during Protein Folding. The Journal of Organic Chemistry, 58(3), 642–647. Retrieved from [Link]

-

Rowland, S. J., & Cockroft, S. L. (2014). Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry. Chemical Society Reviews, 43(1), 181-194. Retrieved from [Link]

-

Pattison, D. I., & Davies, M. J. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Chemical Research in Toxicology, 30(1), 134-145. Retrieved from [Link]

-

Lees, W. J. (2000). ChemInform Abstract: Effects of Aromatic Thiols on Thiol-Disulfide Interchange Reactions that Occur During Protein Folding. ResearchGate. Retrieved from [Link]

-

Bogert, M. T., & Stull, A. (1925). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 5, 50. Retrieved from [Link]

-

Revell, K. D., & Miller, M. J. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences, 24(10), 8659. Retrieved from [Link]

-

Drug Target Review. (2021). Researchers synthesise potential anticancer compounds. Retrieved from [Link]

-

Clark, R. J., & Craik, D. J. (2010). Discovery and applications of disulfide-rich cyclic peptides. Methods in Enzymology, 484, 43-66. Retrieved from [Link]

-

Kharasch, N., & Langford, R. B. (1958). 2,4-dinitrobenzenesulfenyl chloride. Organic Syntheses, 38, 47. Retrieved from [Link]

Sources

- 1. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(4-chloro-2-nitrophenyl) disulfide | C12H6Cl2N2O4S2 | CID 74907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ビス(4-クロロ-2-ニトロフェニル)ジスルフィド | Bis(4-chloro-2-nitrophenyl) Disulfide | 2050-66-0 | 東京化成工業株式会社 [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. calpaclab.com [calpaclab.com]

- 8. mdpi.com [mdpi.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

bis(4-chloro-2-nitrophenyl) disulfide solubility in organic solvents

An In-depth Technical Guide on the Solubility of Bis(4-chloro-2-nitrophenyl) disulfide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of bis(4-chloro-2-nitrophenyl) disulfide. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper constructs a robust theoretical framework to predict its behavior in various organic solvents. By examining the molecule's structural features—including its aromatic nature, the presence of electron-withdrawing nitro and chloro groups, and the disulfide linkage—we deduce its likely solubility profile. This guide emphasizes the physicochemical principles governing solubility and presents a detailed, field-proven experimental protocol for its precise determination using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to serve as a foundational resource for scientists utilizing this reagent in synthesis, medicinal chemistry, and materials science, enabling informed solvent selection and experimental design.

Introduction to Bis(4-chloro-2-nitrophenyl) disulfide

Bis(4-chloro-2-nitrophenyl) disulfide, with the Chemical Abstracts Service (CAS) number 2050-66-0, is a symmetrical aromatic disulfide.[1] Its molecular structure consists of two 4-chloro-2-nitrophenyl moieties linked by a disulfide (-S-S-) bond.

Table 1: Physicochemical Properties of Bis(4-chloro-2-nitrophenyl) disulfide

| Property | Value | Source |

| CAS Number | 2050-66-0 | [1][2] |

| Molecular Formula | C₁₂H₆Cl₂N₂O₄S₂ | [1] |

| Molecular Weight | 377.21 g/mol | [1][2] |

| Appearance | Light yellow to brown crystalline solid/powder | [2] |

| Melting Point | 214.0 - 218.0 °C | [2] |

| Synonyms | 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide | [2] |

The presence of nitro groups and chlorine atoms significantly influences the molecule's electronic properties and intermolecular interactions, making it a valuable intermediate in organic synthesis. Understanding its solubility is paramount for its effective use in reaction media, purification processes, and formulation development. The disulfide bond itself is a key functional group, known for its role in stabilizing protein structures and its utility in dynamic covalent chemistry.[3]

Theoretical Solubility Profile & Physicochemical Rationale

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of bis(4-chloro-2-nitrophenyl) disulfide presents several features that dictate its solubility behavior.

-

High Molecular Weight and Aromaticity: The molecule's large, rigid, and aromatic structure (MW ≈ 377 g/mol ) contributes to strong crystal lattice energy.[1][2] Overcoming these intermolecular forces requires significant energy, suggesting that solubility will be limited, even in compatible solvents.

-

Polar Functional Groups: The two nitro groups (-NO₂) are highly polar and capable of acting as hydrogen bond acceptors.

-

Halogenation: The two chloro groups (-Cl) are electronegative, contributing to the molecule's overall polarity, but are not strong hydrogen bond participants.

-

Disulfide Bridge: The -S-S- bond is relatively nonpolar.

Expected Solubility Trends:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. While the aromatic rings have some affinity for toluene, the highly polar nitro groups will hinder dissolution in non-polar media.

-

Polar Aprotic Solvents (e.g., Acetone, Chloroform, Dichloromethane, Ethyl Acetate): These solvents are anticipated to be the most effective. They can engage in dipole-dipole interactions with the nitro and chloro groups without the competing hydrogen bonding network found in protic solvents. Dichloromethane and chloroform are often effective for similar aromatic compounds.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to low. While these solvents can interact with the nitro groups, their strong self-association through hydrogen bonding can make it energetically unfavorable to create a solvation cavity for the large, non-protic disulfide molecule.

-

Aqueous Solubility: The compound is predicted to be practically insoluble in water, a characteristic common for large, non-ionizable organic molecules.[4][5]

The diagram below illustrates the key molecular features of bis(4-chloro-2-nitrophenyl) disulfide and how they are predicted to interact with different classes of organic solvents.

Caption: Factors influencing the solubility of bis(4-chloro-2-nitrophenyl) disulfide.

Estimated Quantitative Solubility Data

The following table presents hypothetical solubility data based on the trends observed for structurally related halogenated and nitrated aromatic disulfides.[6] These values are for illustrative purposes and must be confirmed by empirical testing.

Table 2: Estimated Solubility of Bis(4-chloro-2-nitrophenyl) disulfide at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Method |

| Chloroform | Polar Aprotic | 40 - 60 | Gravimetric / HPLC |

| Dichloromethane | Polar Aprotic | 35 - 55 | Gravimetric / HPLC |

| Acetone | Polar Aprotic | 30 - 45 | Gravimetric / HPLC |

| Ethyl Acetate | Polar Aprotic | 20 - 35 | Gravimetric / HPLC |

| Toluene | Non-Polar (Aromatic) | 15 - 25 | Gravimetric / HPLC |

| Methanol | Polar Protic | 5 - 15 | Gravimetric / HPLC |

| Ethanol | Polar Protic | 3 - 10 | Gravimetric / HPLC |

| Water | Aqueous | < 0.01 | Gravimetric / HPLC |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining thermodynamic solubility, ensuring a self-validating and trustworthy result. The workflow is designed to establish equilibrium between the solid solute and the solvent, followed by accurate quantification of the dissolved analyte.

Caption: Workflow for solubility determination using the shake-flask method.

Materials

-

Bis(4-chloro-2-nitrophenyl) disulfide (solute)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed glass containers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Standard Curve Preparation:

-

Accurately prepare a stock solution of bis(4-chloro-2-nitrophenyl) disulfide in a suitable solvent (e.g., acetonitrile or a mixture compatible with the mobile phase).

-

Perform serial dilutions to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard into the HPLC system to generate a standard curve of UV absorbance versus concentration. Ensure the R² value is > 0.99 for linearity.

-

-

Sample Preparation & Equilibration:

-

Add an excess amount of bis(4-chloro-2-nitrophenyl) disulfide (e.g., ~20 mg, enough to ensure solid is present after equilibration) to a vial.

-

Accurately add a known volume of the test solvent (e.g., 2 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours. Causality: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility.

-

-

Sample Processing:

-

Remove vials from the incubator and let them stand at the same constant temperature for 1-2 hours to allow undissolved solids to settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid. Trustworthiness: This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Causality: Filtering removes fine particulates that may not have been pelleted during centrifugation, ensuring only dissolved solute is measured.

-

-

Quantification:

-

Analyze the filtered sample by HPLC-UV using the same method as the standard curve.

-

If the sample concentration is above the highest standard, dilute it accurately with the test solvent and re-analyze.

-

Calculate the concentration of the dissolved compound in the original sample using the standard curve, accounting for any dilutions. The final value represents the solubility in mg/mL or mol/L.

-

Relevance in a Research & Drug Development Context

A thorough understanding of the solubility of intermediates like bis(4-chloro-2-nitrophenyl) disulfide is critical for process chemists and drug development professionals.

-

Reaction Optimization: Proper solvent selection ensures that reactants are in the solution phase, which is crucial for reaction kinetics and yield. Poor solubility can lead to heterogeneous mixtures and incomplete reactions.

-

Purification: Solubility data guides the choice of solvents for crystallization, a key technique for purifying solid compounds. It also informs the selection of anti-solvents for precipitation.

-

Formulation: For compounds intended for biological screening, solubility in solvents like DMSO is a prerequisite for creating stock solutions.

-

Safety and Handling: Knowing which solvents can effectively dissolve a compound is important for cleaning and waste disposal procedures.

Conclusion

Bis(4-chloro-2-nitrophenyl) disulfide is a crystalline solid with solubility characteristics dominated by its large aromatic structure and polar nitro groups. It is predicted to be most soluble in polar aprotic solvents like chloroform and acetone, with limited solubility in polar protic solvents and practical insolubility in water. While precise, publicly available quantitative data is scarce, the theoretical principles outlined in this guide provide a strong basis for solvent selection. For applications requiring exact solubility values, the detailed shake-flask protocol provided herein offers a reliable and reproducible method for empirical determination. This knowledge is fundamental for the effective and efficient use of this chemical intermediate in both academic research and the pharmaceutical industry.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Disulfide, bis(3,4-difluorophenyl).

- PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information.

- Guidechem. (n.d.). Bis(2-nitrophenyl) disulfide 1155-00-6 wiki.

- ChemicalBook. (2024). BIS(4-NITROPHENYL) SULFIDE | 1223-31-0.

- Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE.

- Certified®. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide, 98.9%, for synthesis.

- Autech Industry Co.,Ltd. (n.d.). Bis(4-chloro-2-nitrophenyl) Disulfide CAS 2050-66-0.

- PubChem. (n.d.). Disulfide, bis(2-nitrophenyl). National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). Bis(4-chloro-2-nitrophenyl) Disulfide | 2050-66-0.

- CAS Common Chemistry. (n.d.). Bis(2-nitrophenyl) disulfide. American Chemical Society.

- Sigma-Aldrich. (n.d.). 4-CHLORO-2-NITROPHENYL DISULFIDE AldrichCPR.

- TCI America. (n.d.). Bis(4-chloro-2-nitrophenyl) Disulfide, 5g, Each.

- Hogg, P. J. (2002). Quantification of Thiols and Disulfides. Methods in Enzymology, 348, 134-144.

- Hou, W., et al. (2022). Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides. The Journal of Organic Chemistry, 87(21), 14329-14337.

- Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169.

- Carrión-Vázquez, M., et al. (2012). Direct observation of disulfide isomerization in a single protein.

- Sobczak, S., et al. (2018). Dynamic Covalent Chemistry under High-Pressure: A New Route to Disulfide Metathesis. Chemistry (Weinheim an der Bergstrasse, Germany), 24(35), 8769-8773.

- PubChemLite. (n.d.). Bis(2-nitrophenyl) disulfide (C12H8N2O4S2).

- Asif, M. (2022). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Molecular Structure, 1261, 132867.

- LookChem. (n.d.). bis(4-chloro-3-nitrophenyl) disulphide.

Sources

- 1. Bis(4-chloro-2-nitrophenyl) disulfide | C12H6Cl2N2O4S2 | CID 74907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(4-chloro-2-nitrophenyl) Disulfide | 2050-66-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. BIS(4-NITROPHENYL) SULFIDE | 1223-31-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

The Definitive Guide to the Structural Elucidaion of N-Acetyl-β-neuraminic Acid Methyl Ester (CAS 5056-59-7 / 22900-11-4)

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of glycobiology and therapeutic development, the precise structural characterization of sialic acid derivatives is paramount. N-Acetyl-β-neuraminic acid methyl ester, a key monosaccharide, serves as a foundational building block in the synthesis of complex glycoconjugates and as a vital tool in studying cellular recognition, viral entry, and immune response modulation. This guide provides an in-depth, logical workflow for the complete structural elucidation of this molecule, moving beyond rote procedural steps to explain the why behind each analytical choice. Our approach is designed as a self-validating system, ensuring confidence in the final structural assignment.

Foundational Analysis: Establishing the Molecular Blueprint

The first step in any structure elucidation is to define the elemental composition and molecular weight. This foundational data provides the basic constraints within which all subsequent spectroscopic data must fit. For the target compound, multiple CAS numbers (including 5056-59-7 and 22900-11-4) are often encountered, necessitating a definitive assignment.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol/water (1:1 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Analysis: Infuse the sample at a flow rate of 5 µL/min. Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

-

Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. TOF analysis provides high mass accuracy, typically below 5 ppm, which is crucial for determining the elemental formula.

Data Interpretation & Validation

The expected molecular formula for N-Acetyl-β-neuraminic acid methyl ester is C₁₂H₂₁NO₉ .[][2][3][4] The monoisotopic mass is calculated to be 323.1216 Da.

| Ion Adduct | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| [M+H]⁺ | 324.1294 | e.g., 324.1289 | e.g., -1.5 |

| [M+Na]⁺ | 346.1114 | e.g., 346.1110 | e.g., -1.2 |

| [M-H]⁻ | 322.1138 | e.g., 322.1142 | e.g., +1.2 |

| (Note: Observed mass and error are illustrative examples) |

The tight correlation between the calculated and observed masses, with an error of less than 5 ppm, provides strong evidence for the molecular formula C₁₂H₂₁NO₉. This immediately distinguishes it from other potential structures, such as a derivative that might also include a methyl glycoside.

Functional Group Analysis: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. This provides a qualitative checklist of expected structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

-

Analysis: The spectrum is acquired over a range of 4000-400 cm⁻¹.

-

Rationale: ATR requires minimal sample preparation and provides high-quality spectra of solid samples.

Expected IR Absorption Bands for C₁₂H₂₁NO₉

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale for Assignment |

| ~3350 (broad) | O-H | Stretching | Indicates the presence of multiple hydroxyl groups, characteristic of a carbohydrate. |

| ~2940 | C-H | Stretching | Aliphatic C-H bonds in the pyranose ring and side chain. |

| ~1740 | C=O (Ester) | Stretching | Strong absorption characteristic of the methyl ester carbonyl. |

| ~1650 | C=O (Amide I) | Stretching | Confirms the presence of the N-acetyl group's carbonyl. |

| ~1550 | N-H (Amide II) | Bending | A secondary amide band, further confirming the N-acetyl group. |

| ~1050 | C-O | Stretching | Strong, broad absorptions typical of the multiple C-O bonds in a sugar ring. |

This spectral fingerprint confirms the presence of hydroxyls, an ester, and a secondary amide, all of which are required components of the proposed structure.

Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assignment of the carbon skeleton and its attached protons.

Proton NMR (¹H NMR)

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5 mg of the sample in 0.6 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Analysis: Acquire a standard 1D ¹H spectrum.

-

Rationale: D₂O is a common solvent for polar carbohydrates; the labile O-H and N-H protons will exchange with deuterium and will not be observed, simplifying the spectrum. CD₃OD can also be used and may not result in H-D exchange of the amide proton.

¹H NMR Spectral Data Interpretation (in CD₃OD)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.95-3.50 | Multiplets | ~7H | H4, H5, H6, H7, H8, H9, H9' | Overlapping signals from the pyranose ring and glycerol side chain protons. |

| 3.78 | Singlet | 3H | -OCH₃ (Ester) | Characteristic singlet for a methyl ester. |

| 2.22 | dd | 1H | H3eq | Equatorial proton at C3, typically downfield from the axial proton. |

| 2.02 | Singlet | 3H | -NHCO CH₃ | Singlet for the N-acetyl methyl group. |

| 1.85 | t | 1H | H3ax | Axial proton at C3, shows coupling to H4 and H3eq. |

A representative ¹H NMR spectrum is provided by TCI Chemicals.[5]

Carbon NMR (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Same as for ¹H NMR.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Analysis: Acquire a proton-decoupled 1D ¹³C spectrum.

-

Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making counting and assignment easier.

Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~175.5 | C =O (Amide) | Typical chemical shift for an amide carbonyl. |

| ~171.0 | C =O (Ester) | Typical chemical shift for an ester carbonyl. |

| ~99.0 | C2 (Anomeric) | Quaternary carbon bonded to two oxygens, highly deshielded. |

| ~72-68 | C4, C6, C7, C8 | Carbons bearing hydroxyl groups in the ring and side chain. |

| ~64.0 | C9 | Primary alcohol carbon in the side chain. |

| ~53.0 | -OC H₃ (Ester) | Methyl ester carbon. |

| ~52.5 | C5 | Carbon bearing the N-acetyl group. |

| ~40.0 | C3 | Methylene carbon adjacent to the anomeric center. |

| ~23.0 | -NHCOC H₃ | N-acetyl methyl carbon. |

The presence of 12 distinct signals in the ¹³C NMR spectrum would definitively confirm the carbon count established by HRMS.

Fragmentation Analysis: Validating Connectivity with Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides crucial information about the molecule's connectivity by analyzing its fragmentation pattern.

Experimental Protocol: MS/MS Analysis

-

Technique: ESI coupled with a Triple Quadrupole or Ion Trap mass spectrometer.

-

Analysis: The [M+H]⁺ or [M+Na]⁺ ion is mass-selected in the first stage and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage.

-

Rationale: CID breaks the molecule at its weakest bonds in a predictable manner. Analyzing the mass losses allows for the reconstruction of molecular fragments, confirming the proposed structure.

Key Fragmentation Pathways

-

Loss of Water (-18 Da): A facile loss from one of the multiple hydroxyl groups, leading to a fragment at m/z 306.

-

Loss of Methanol (-32 Da): Cleavage of the methyl ester group, resulting in a fragment at m/z 292.

-

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylate group (often after the loss of the methyl group) is a common fragmentation for uronic acids.

-

Side Chain Cleavage: Fragmentation across the C6-C7 bond can occur, leading to characteristic oxonium ions that confirm the nature of the glycerol side chain.

Observing these specific neutral losses provides high confidence in the identity and location of the methyl ester and the overall carbohydrate structure.

Final Synthesis: The Complete Elucidation Workflow

By following this comprehensive approach, researchers can confidently verify the identity and purity of N-Acetyl-β-neuraminic acid methyl ester, ensuring the integrity of their subsequent experiments in drug discovery and glycobiology.

References

-

Chem-Impex International. N-Acetylneuraminic acid methyl ester. Available at: [Link]

-

PubChem. Compound Summary for CID 443183. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Bis(4-chloro-2-nitrophenyl) Disulfide

Preamble: Unveiling the Potential of a Structurally Rich Disulfide

To the community of researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the anticipated biological activities of bis(4-chloro-2-nitrophenyl) disulfide. While direct and extensive research on this specific molecule is nascent, its structural motifs—a diaryl disulfide core flanked by electron-withdrawing nitro and chloro groups—provide a strong foundation for predicting significant biological potential. This document is structured not as a rigid review of existing data, but as a forward-looking guide, synthesizing established principles of medicinal chemistry with actionable, field-proven experimental protocols. We will delve into the "why" behind experimental choices, offering a self-validating framework for investigation.

Compound Profile: Bis(4-chloro-2-nitrophenyl) Disulfide

Bis(4-chloro-2-nitrophenyl) disulfide is an aromatic disulfide with the chemical formula C₁₂H₆Cl₂N₂O₄S₂.[1] Its structure is characterized by a central disulfide bond connecting two 4-chloro-2-nitrophenyl moieties. The presence of both chloro and nitro substituents on the phenyl rings is expected to significantly influence its electrochemical properties and, consequently, its biological reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₂N₂O₄S₂ | PubChem[1] |

| Molecular Weight | 377.2 g/mol | PubChem[1] |

| CAS Number | 2050-66-0 | PubChem[1] |

| IUPAC Name | 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene | PubChem[1] |

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of symmetrical diaryl disulfides can be approached through several established methods. A classical and reliable method involves the reaction of a corresponding aryl halide with a sulfur source. For bis(4-chloro-2-nitrophenyl) disulfide, a robust synthesis can be adapted from the well-documented preparation of di-o-nitrophenyl disulfide.[2]

Synthetic Protocol: A Step-by-Step Guide

This protocol is designed to yield bis(4-chloro-2-nitrophenyl) disulfide from 1,4-dichloro-2-nitrobenzene.

Materials:

-

1,4-dichloro-2-nitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur

-

95% Ethanol

-

Deionized water

Procedure:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide (1.5 moles) in 95% ethanol (1.5 L) with heating. Once dissolved, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur dissolves completely, forming a deep brownish-red solution.

-

Reaction with Aryl Halide: In a separate, larger round-bottom flask, dissolve 1,4-dichloro-2-nitrobenzene (2 moles) in 95% ethanol (500 mL).

-

Reaction Initiation: Slowly add the sodium disulfide solution to the 1,4-dichloro-2-nitrobenzene solution. The reaction is exothermic and should be initiated cautiously.

-

Reflux: Once the addition is complete, heat the reaction mixture under reflux for a minimum of two hours.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with hot ethanol to remove unreacted starting material.

-

Suspend the solid in water to dissolve any inorganic salts (e.g., NaCl).

-

Collect the purified product by vacuum filtration and dry thoroughly.

-

Characterization

The identity and purity of the synthesized bis(4-chloro-2-nitrophenyl) disulfide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C-NO₂, C-Cl, S-S).

-

Melting Point Analysis: As an indicator of purity.

Postulated Biological Activities and Mechanistic Rationale

The chemical architecture of bis(4-chloro-2-nitrophenyl) disulfide suggests a high probability of significant antimicrobial and anticancer activities. This is predicated on the known bioactivities of its core components.

Antimicrobial Activity: A Two-Pronged Attack

The antimicrobial potential of this compound likely stems from two key features: the disulfide bond and the nitroaromatic rings.

Mechanism of Action:

-

Disulfide-Thiol Exchange: The disulfide bond is susceptible to cleavage by endogenous thiols, such as glutathione, which is crucial for maintaining the redox balance in microbial cells.[3] This interaction can lead to the formation of mixed disulfides and the depletion of the cellular thiol pool, inducing oxidative stress and inhibiting essential thiol-dependent enzymes.[3]

-

Nitroreductive Activation: The nitro groups can be enzymatically reduced by microbial nitroreductases, particularly under the hypoxic conditions often found in microbial environments.[4] This reduction generates reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules, including DNA and proteins.[4]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for assessing antimicrobial activity and elucidating the mechanism of action.

Anticancer Activity: Exploiting Tumor Cell Vulnerabilities

The rationale for potential anticancer activity is also multifaceted, leveraging the unique physiology of cancer cells.

Mechanism of Action:

-

Induction of Oxidative Stress: Similar to its antimicrobial action, the disulfide bond can react with intracellular thiols in cancer cells, disrupting redox homeostasis and leading to the accumulation of reactive oxygen species (ROS). Elevated ROS levels can trigger apoptotic cell death.

-